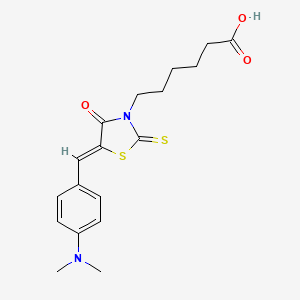![molecular formula C23H23N5O5 B2951874 ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate CAS No. 941891-44-7](/img/structure/B2951874.png)
ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate is an intricate organic compound notable for its multi-ring structure and functional groups, making it a subject of interest in medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the imidazo[2,1-c][1,2,4]triazine core This can be achieved through the cyclization of suitable precursors under specific conditions
Industrial Production Methods
Industrial-scale synthesis may employ optimized routes to improve yield and purity. This might include the use of high-throughput reactors and advanced purification techniques such as chromatography or recrystallization. The industrial process would also emphasize scalability and cost-effectiveness while adhering to safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
This compound undergoes various chemical reactions, including:
Oxidation: The aromatic rings and nitrogen-containing moieties can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions Used
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (bromine, chlorine), nitration agents (nitric acid and sulfuric acid).
Major Products Formed from These Reactions
The products will vary based on the specific reagents and conditions used. For example, oxidation may lead to quinones, while reduction will yield corresponding alcohols. Substitution reactions will produce halogenated or nitro derivatives.
Aplicaciones Científicas De Investigación
In Chemistry
This compound's unique structure makes it a valuable candidate for studying molecular interactions and reaction mechanisms. It can serve as a model compound in theoretical and computational chemistry.
In Biology and Medicine
Potential applications in medicinal chemistry include its use as a scaffold for designing new pharmaceuticals. It could be modified to target specific biological pathways, possibly acting as an enzyme inhibitor or receptor agonist/antagonist.
In Industry
In materials science, its multi-functional nature could lead to applications in the development of polymers or as a precursor for advanced organic materials.
Mecanismo De Acción
The compound's mechanism of action, particularly in biological contexts, involves interactions with specific molecular targets. Its structure allows for binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways would depend on the specific biological system and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other multi-ring heterocycles with functional groups such as:
8-aryl-1,2,4-triazines
Imidazo[1,2-a]pyridines
Benzimidazoles
Highlighting Uniqueness
Ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate stands out due to its specific combination of functional groups and its potential for diverse chemical modifications, making it particularly versatile for various applications.
Conclusion
This compound is a complex and intriguing compound with significant potential across multiple fields. From its intricate synthetic routes to its diverse chemical reactivity and wide-ranging applications, it represents a valuable asset for scientific research and industrial development. Its unique structure and functional versatility make it a compound of high interest for future exploration and utilization.
Propiedades
IUPAC Name |
ethyl 4-[[2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-3-33-22(32)16-6-8-17(9-7-16)24-19(29)14-28-21(31)20(30)27-13-12-26(23(27)25-28)18-10-4-15(2)5-11-18/h4-11H,3,12-14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWMKVIWCDBSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
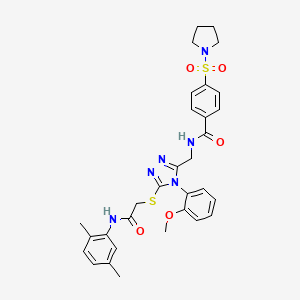



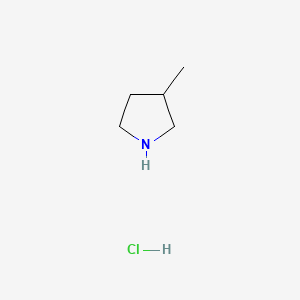
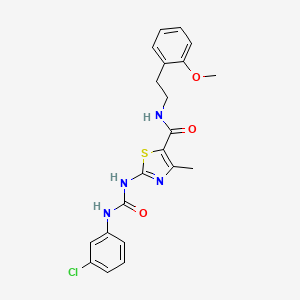
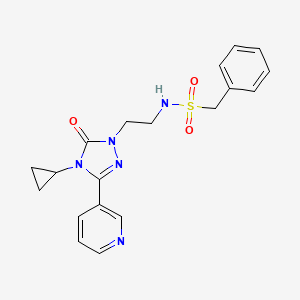

![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3,4-dimethoxyphenyl)ethanediamide](/img/structure/B2951806.png)
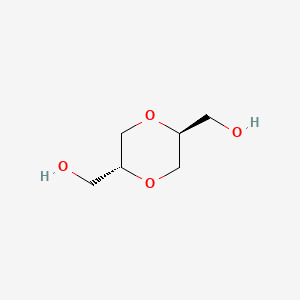
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one](/img/structure/B2951809.png)
![6-[2-(2-Ethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951810.png)
![ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2951812.png)
